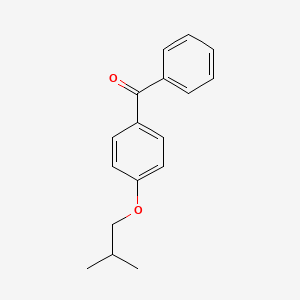

(4-Isobutoxyphenyl)(phenyl)methanone

Description

(4-Isobutoxyphenyl)(phenyl)methanone is a diarylketone characterized by a benzophenone core substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position of one phenyl ring. The isobutoxy group likely enhances solubility and modulates electronic properties compared to simpler substituents like methyl or methoxy groups.

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

[4-(2-methylpropoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |

InChI Key |

SRSBBBYHBUDRNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-methylpropoxy)phenylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)phenylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylpropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of 4-(2-methylpropoxy)phenylmethanone are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, 4-(2-methylpropoxy)phenylmethanone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structural features make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects:

- Isobutoxy vs. Methoxy/Methyl Groups: The bulky isobutoxy group introduces steric hindrance and electron-donating effects, contrasting with smaller substituents like methoxy () or methyl (). For example, (4-methylphenyl)(phenyl)methanone (CAS 134-84-9) has a planar structure with a molecular weight of 196.24 g/mol, while bulkier substituents increase torsional angles between aromatic rings (e.g., dihedral angles of 61.97°–86.47° in naphthalene-based methanones; ).

- Electron-Withdrawing Groups: Derivatives like (4-nitrophenyl)(phenyl)methanone exhibit stronger electron-withdrawing effects, enhancing reactivity in pharmacological contexts ().

Data Table 1: Structural Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (4-Isobutoxyphenyl)(phenyl)methanone | Isobutoxy, phenyl | ~242.3 (estimated) | N/A | - |

| (4-Methylphenyl)(phenyl)methanone | Methyl, phenyl | 196.24 | ~0 (planar) | |

| (4-Methoxyphenyl)(phenyl)methanone | Methoxy, phenyl | 212.25 | N/A | |

| 4-Nitrophenylmethanone | Nitro, phenyl | 227.21 | N/A |

Physical and Thermodynamic Properties

- Melting Points: Methanones with smaller substituents (e.g., methyl) exhibit higher melting points (e.g., 134-84-9: MP ~80°C; ), while bulkier groups reduce crystallinity.

- Thermodynamic Data: For (4-methylphenyl)(phenyl)methanone, ΔfH°solid = -65.1 kJ/mol, and ΔcH°solid = -6,540 kJ/mol ().

Data Table 2: Physical Properties

| Compound Name | Melting Point (°C) | ΔfH°solid (kJ/mol) | Log P (Octanol-Water) |

|---|---|---|---|

| (4-Methylphenyl)(phenyl)methanone | ~80 | -65.1 | 3.2 (estimated) |

| (4-Methoxyphenyl)(phenyl)methanone | 92–94 | N/A | 2.8 |

| 4-Nitrophenylmethanone | 142–144 | N/A | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.